N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide
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Overview
Description
N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is a complex organic compound that features a unique combination of thiazole, pyrrole, and furan rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with an appropriate thiazole-pyrrole aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide: Similar structure but with a chloro substituent on the thiazole ring.
N’-[(E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide: Contains a benzenesulfonyl group instead of a pyrrole ring.
Uniqueness
N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is unique due to its combination of thiazole, pyrrole, and furan rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18) |
InChI Key |
CKXWPDSDPPRMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3 |
Origin of Product |
United States |
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